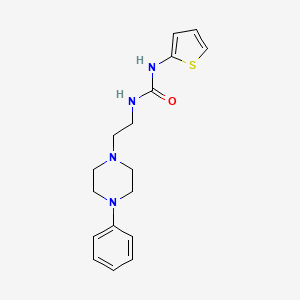

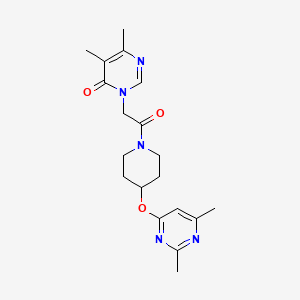

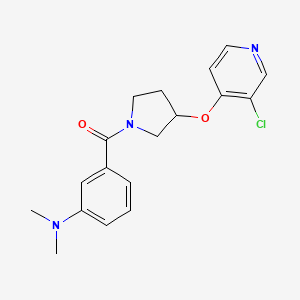

1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo[b]thiophene and other fragments . A novel palladium mediated Buchwald–Hartwig coupling has been used in the synthesis of similar compounds .Molecular Structure Analysis

While specific molecular structure analysis for “1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea” is not available, compounds with similar structures often contain the indole nucleus, which is aromatic in nature and binds with high affinity to multiple receptors .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include various transformations such as oxidations, aminations, halogenations, and C–C-bond-formations . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Scientific Research Applications

Synthesis and Structural Analysis

Research on urea derivatives often focuses on their synthesis and structural characteristics. For instance, a study by Iriepa and Bellanato (2013) delved into the synthesis of tri-substituted ureas containing an N-methylpiperazine moiety alongside phenyl and N-heterocyclic substituents. Spectroscopic techniques like NMR and IR spectroscopy were employed to analyze these compounds, revealing insights into their conformational behavior and structural properties (Iriepa & Bellanato, 2013).

Biological Activities and Applications

Another significant area of interest is the exploration of biological activities and potential therapeutic applications of urea derivatives:

Antiparkinsonian Activity : Azam et al. (2009) synthesized a series of urea and thiourea derivatives and assessed their antiparkinsonian activities. The study highlighted the neuroprotective properties of these compounds, suggesting their potential in developing treatments for Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).

Anticonvulsant Activity : Thakur et al. (2017) investigated the anticonvulsant activity of synthesized urea/thiourea derivatives. Their findings indicated significant efficacy in protection against convulsions, underscoring the therapeutic potential of these compounds in managing seizure disorders (Thakur, Deshmukh, Jha, & Kumar, 2017).

Antiproliferative Activity : Al-Sanea et al. (2018) conducted a study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. This research identifies specific compounds with significant efficacy against renal cancer and melanoma, highlighting the promise of urea derivatives in cancer treatment (Al-Sanea, Ali Khan, Abdelazem, Lee, Mok, Gamal, Shaker, Afzal, Youssif, & Omar, 2018).

Cytokinin-like Activity : Ricci and Bertoletti (2009) reviewed the cytokinin-like activity of urea derivatives such as forchlorofenuron (CPPU) and thidiazuron (TDZ). Their work emphasizes the role of these compounds in plant morphogenesis, offering valuable tools for agricultural and botanical research (Ricci & Bertoletti, 2009).

properties

IUPAC Name |

1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c22-17(19-16-7-4-14-23-16)18-8-9-20-10-12-21(13-11-20)15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOWVVZEINHJPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)NC2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2479426.png)

![1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2479427.png)

![1-[(1S,2S)-2-methylcyclopropyl]ethanone](/img/structure/B2479431.png)

![N~6~-(4-ethoxyphenyl)-N~6~-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2479439.png)

![1-(4-Methoxyphenyl)-4-[4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2479447.png)